Methyl [4-(thiophen-2-ylcarbonyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate is a chemical compound with the molecular formula C13H11NO3S and a molecular weight of 261.3 g/mol This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a carbamate group, which is an ester of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate typically involves the reaction of 4-(thiophene-2-carbonyl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate can be scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process may involve continuous flow reactors to enhance efficiency and control over reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of thiophene derivatives.
4-(Thiophene-2-carbonyl)aniline: An intermediate in the synthesis of methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate.
Methyl carbamate: A simpler carbamate compound used in various chemical reactions.
Uniqueness
Methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate is unique due to the combination of the thiophene ring and the carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H11NO3S |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
methyl N-[4-(thiophene-2-carbonyl)phenyl]carbamate |
InChI |
InChI=1S/C13H11NO3S/c1-17-13(16)14-10-6-4-9(5-7-10)12(15)11-3-2-8-18-11/h2-8H,1H3,(H,14,16) |
InChI Key |
HTFWVJFUHYNPLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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